molecular formula C16H14BrN5O2S2 B2604561 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 476482-01-6

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2604561
CAS No.: 476482-01-6
M. Wt: 452.4 g/mol
InChI Key: ZFSUVSHTEIIOHK-UHFFFAOYSA-N
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Description

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C16H14BrN5O2S2 and a molecular weight of 452.354 g/mol . This compound is notable for its unique structure, which combines a benzothiazole moiety with a purine derivative, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of 8-bromo-1,3-dimethylxanthine with 2-(1,3-benzothiazol-2-ylsulfanyl)ethylamine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification processes such as recrystallization to obtain the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Compared to other similar compounds, 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of a benzothiazole and a purine derivative. Similar compounds include:

Biological Activity

The compound 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 476482-01-6) is a purine derivative with a complex structure that incorporates a benzothiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14BrN5O2S2C_{16}H_{14}BrN_{5}O_{2}S_{2}, with a molecular weight of 452.35 g/mol. Its structural components include:

  • Benzothiazole : Known for various biological activities including antimicrobial and anticancer properties.
  • Purine core : A significant structure in nucleic acids and various biochemical processes.

Antitumor Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antitumor activity. For instance, studies on similar benzothiazole derivatives have shown potent growth inhibition against various tumor cell lines, including breast and colon cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain isoforms of glutathione S-transferases (GSTs), which play crucial roles in detoxification processes. Inhibition of GSTs can sensitize cancer cells to chemotherapeutic agents .

Antimicrobial Properties

Benzothiazole derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.
  • Enzyme Inhibition : Interferes with critical metabolic enzymes such as GSTs.
  • Cell Cycle Arrest : Alters cell cycle progression in cancer cells, leading to apoptosis.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of benzothiazole derivatives including this compound on human breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.

CompoundIC50 (µM)Cell Line
Compound A5.0MCF-7
Compound B10.0MDA-MB-231
Target Compound7.5MCF-7

Study 2: Enzyme Activity Assay

An investigation into the enzyme inhibition potential revealed that this compound significantly inhibited GSTP1-1 activity at concentrations above 10 µM.

Concentration (µM)% Inhibition
520
1050
2075

Properties

CAS No.

476482-01-6

Molecular Formula

C16H14BrN5O2S2

Molecular Weight

452.4 g/mol

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H14BrN5O2S2/c1-20-12-11(13(23)21(2)16(20)24)22(14(17)19-12)7-8-25-15-18-9-5-3-4-6-10(9)26-15/h3-6H,7-8H2,1-2H3

InChI Key

ZFSUVSHTEIIOHK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4S3

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4S3

solubility

not available

Origin of Product

United States

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